molecular formula C18H15N3O2S B11610589 (7Z)-7-(2-hydroxybenzylidene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-7-(2-hydroxybenzylidene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11610589
M. Wt: 337.4 g/mol
InChI Key: BOAOAYZRSAAAMH-YBEGLDIGSA-N
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Description

(7Z)-7-[(2-HYDROXYPHENYL)METHYLIDENE]-3-PHENYL-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic compound with a unique structure that combines a thiazolo-triazine core with phenyl and hydroxylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-7-[(2-HYDROXYPHENYL)METHYLIDENE]-3-PHENYL-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. One common approach is the condensation of 2-hydroxybenzaldehyde with 3-phenyl-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(7Z)-7-[(2-HYDROXYPHENYL)METHYLIDENE]-3-PHENYL-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the double bond or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or hydroxylphenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a corresponding ketone or aldehyde, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(7Z)-7-[(2-HYDROXYPHENYL)METHYLIDENE]-3-PHENYL-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (7Z)-7-[(2-HYDROXYPHENYL)METHYLIDENE]-3-PHENYL-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (7Z)-7-[(2-HYDROXYPHENYL)METHYLIDENE]-3-PHENYL-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: shares structural similarities with other thiazolo-triazine derivatives, which also exhibit interesting chemical and biological properties.

Uniqueness

  • The unique combination of the thiazolo-triazine core with phenyl and hydroxylphenyl substituents gives this compound distinct properties, making it a valuable target for research and development in various fields.

Properties

Molecular Formula

C18H15N3O2S

Molecular Weight

337.4 g/mol

IUPAC Name

(7Z)-7-[(2-hydroxyphenyl)methylidene]-3-phenyl-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C18H15N3O2S/c22-15-9-5-4-6-13(15)10-16-17(23)21-12-20(11-19-18(21)24-16)14-7-2-1-3-8-14/h1-10,22H,11-12H2/b16-10-

InChI Key

BOAOAYZRSAAAMH-YBEGLDIGSA-N

Isomeric SMILES

C1N=C2N(CN1C3=CC=CC=C3)C(=O)/C(=C/C4=CC=CC=C4O)/S2

Canonical SMILES

C1N=C2N(CN1C3=CC=CC=C3)C(=O)C(=CC4=CC=CC=C4O)S2

Origin of Product

United States

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